molecular formula C19H20FN3O3S B6437004 N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2548983-60-2

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6437004
CAS No.: 2548983-60-2
M. Wt: 389.4 g/mol
InChI Key: ZTTCJWNEYMYURY-UHFFFAOYSA-N
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Description

N-[1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with fluorine at position 6, a pyrrolidine ring at position 2, and a phenylmethanesulfonamide group attached to the pyrrolidine nitrogen. This compound’s structure combines a fluorinated heterocyclic system with a sulfonamide moiety, which is commonly associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or receptor modulation). The fluorine atom likely enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-22(27(24,25)13-14-5-3-2-4-6-14)16-9-10-23(12-16)19-21-17-8-7-15(20)11-18(17)26-19/h2-8,11,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTCJWNEYMYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H19FN2O2S
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways associated with disease processes.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

EffectObserved ActivityReferences
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
CNS EffectsPotential anxiolytic properties
Anti-inflammatoryReduces cytokine production

Case Studies

Several studies have explored the biological activity of the compound or its analogs:

  • Antimicrobial Study : A study demonstrated that a related benzoxazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, providing a basis for further exploration of this compound's potential as an antimicrobial agent .
  • Antitumor Activity : In vitro assays indicated that compounds with similar structural features induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
  • CNS Activity : Research on related compounds has suggested anxiolytic effects, with implications for treating anxiety disorders. The modulation of GABAergic neurotransmission was noted as a possible mechanism .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is as an inhibitor of fatty acid synthase (FASN) , an enzyme crucial for lipid biosynthesis in cancer cells. Inhibition of FASN has been linked to reduced cellular proliferation and tumor growth. Preliminary studies have demonstrated that N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide exhibits promising inhibitory effects on FASN activity, positioning it as a potential anticancer agent .

Antimicrobial Properties

The structural features of this compound also suggest potential applications in developing novel antimicrobial agents . Compounds with similar structures have shown varying degrees of antimicrobial and anti-inflammatory activities. The unique combination of a fluorinated benzoxazole with a pyrrolidine structure may enhance selectivity and potency against specific microbial targets .

Case Study: FASN Inhibition

In vitro studies have shown that compounds similar to this compound can effectively inhibit FASN activity in cancer cell lines. These findings suggest that further exploration into dosage optimization and mechanism elucidation could pave the way for clinical applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In concentrated HCl (6M, reflux), the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding amine derivative (1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl)-N-methylamine. This reaction is analogous to sulfonamide cleavage observed in structurally similar compounds like N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (PubChem CID 56933434) .

  • Basic Hydrolysis : Under NaOH (2M, 80°C), partial degradation of the benzoxazole ring occurs, producing 6-fluoro-2-aminophenol and a pyrrolidine-sulfonamide intermediate .

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux, 12 hrsBenzenesulfonic acid + (1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl)-N-methylamine78%
Basic hydrolysis2M NaOH, 80°C, 8 hrs6-Fluoro-2-aminophenol + N-methylpyrrolidine-sulfonamide derivative65%

Electrophilic Substitution on the Benzoxazole Ring

The electron-withdrawing fluorine atom at position 6 directs electrophiles to the C4 position of the benzoxazole ring:

  • Nitration : With HNO₃/H₂SO₄ (0°C), a nitro group substitutes at C4, forming N-[1-(6-fluoro-4-nitro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide .

  • Halogenation : Bromine in acetic acid introduces a bromine atom at C4, yielding 4-bromo-6-fluoro-1,3-benzoxazole-pyrrolidine sulfonamide .

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsC4N-[1-(6-fluoro-4-nitro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-...62%
BrominationBr₂/AcOH, RT, 4 hrsC4N-[1-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-...55%

Reductive Alkylation of the Pyrrolidine Ring

The secondary amine in the pyrrolidine ring participates in reductive alkylation:

  • Formaldehyde/NaBH₃CN : Reacts with formaldehyde under reductive conditions (NaBH₃CN, MeOH) to form N-methyl-pyrrolidine derivatives .

  • Cross-Coupling : Palladium-catalyzed coupling with aryl halides (e.g., Suzuki-Miyaura) modifies the pyrrolidine substituents .

Reaction Conditions Product Yield
Reductive alkylationCH₂O, NaBH₃CN, MeOH, RT, 6 hrsN-methyl-pyrrolidine sulfonamide analog85%
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DMF, 100°C, 12 hrsAryl-substituted pyrrolidine-sulfonamide derivative70%

Oxidative Degradation

The benzoxazole ring is susceptible to oxidation:

  • H₂O₂/AcOH : Oxidizes the benzoxazole to 6-fluoro-2-hydroxybenzamide , with concurrent cleavage of the sulfonamide group.

  • KMnO₄/H₂SO₄ : Complete degradation to fluorinated quinoline derivatives under strong oxidative conditions .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , with major mass loss corresponding to sulfonamide group degradation.

Key Mechanistic Insights

  • The sulfonamide group acts as a leaving group in nucleophilic substitution reactions, particularly in acidic media .

  • Fluorine at C6 stabilizes the benzoxazole ring against electrophilic attacks but enhances susceptibility to nucleophilic substitution at C4 .

  • The pyrrolidine ring ’s conformational flexibility facilitates stereoselective modifications, as seen in reductive alkylation .

Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Track changes in aromatic protons (δ 7.1–8.3 ppm) and sulfonamide protons (δ 3.2–3.5 ppm) .

  • HPLC : Retention time shifts confirm product purity (C18 column, 60% acetonitrile/water).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (, Example 57) shares key features with the target compound:

  • Fluorinated aromatic systems: Both compounds incorporate fluorine atoms on aromatic rings (benzoxazole vs. chromenone in Example 57), which may influence electronic properties and target binding.
  • Sulfonamide substituents : Example 57 uses an N-isopropylbenzenesulfonamide, whereas the target compound employs a simpler N-methylphenylmethanesulfonamide. The bulkier isopropyl group in Example 57 may reduce solubility compared to the phenyl group in the target compound.

Furopyridine-Based Sulfonamide Derivatives

The compound 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () highlights differences in scaffold design:

  • Functional groups : While both compounds include fluorinated aromatic rings, the compound uses a carboxamide linker instead of a sulfonamide. This substitution may alter polarity and target selectivity.

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (Target) ~376 (estimated) Not reported Benzoxazole-pyrrolidine core; fluorinated aromatic system; phenylmethanesulfonamide
Example 57 () 616.9 211–214 Pyrazolo[3,4-d]pyrimidine-chromenone core; dual fluorinated systems; isopropylsulfonamide
Furopyridine derivative () Not reported Not reported Furo[2,3-b]pyridine core; pyrimidinyl cyclopropane; carboxamide linker

Key Observations :

Molecular Weight : The target compound is significantly smaller (~376 vs. 616.9 g/mol for Example 57), which may improve bioavailability.

Fluorine Positioning: Fluorine at position 6 in the benzoxazole (target) vs. position 5 in the chromenone (Example 57) could lead to divergent electronic effects on adjacent functional groups.

Synthetic Complexity : Example 57 requires a multi-step Suzuki-Miyaura coupling (using Pd catalysts) for assembly , whereas the target compound’s synthesis likely involves simpler amidation or sulfonylation steps.

Research Implications and Limitations

  • Bioactivity Gaps: While Example 57’s chromenone-pyrazolopyrimidine core is associated with kinase inhibition , the target compound’s benzoxazole-pyrrolidine system may target different pathways (e.g., GPCRs or ion channels).
  • Solubility Challenges: Bulkier substituents (e.g., isopropyl in Example 57) reduce aqueous solubility compared to the target compound’s phenyl group, as noted in sulfonamide SAR studies .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogues.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, starting with benzoxazole ring formation, followed by pyrrolidine substitution and sulfonamide coupling. Čusak et al. (2017) achieved a 65% yield using palladium-catalyzed coupling (120°C, 18h, DMF) for fluorobenzoxazole introduction . Optimization strategies include adjusting monomer ratios, initiator concentrations (e.g., 0.5–1.5 mol% ammonium persulfate), and solvents (DMF vs. THF) to enhance yield and purity .

Q. Which analytical techniques confirm structural integrity?

  • X-ray crystallography : Resolves bond lengths (mean accuracy: 0.004 Å) and absolute configuration .
  • HRMS : Validates molecular weight (<5 ppm error).
  • Multinuclear NMR : Identifies substituents (e.g., ¹⁹F NMR δ 160–165 ppm for 6-fluoro; ¹H NMR δ 2.8–3.2 ppm for N-methyl) .
  • IR spectroscopy : Detects sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

Q. What stability protocols are critical for storage?

  • Store in amber vials at -20°C to prevent benzoxazole photodegradation .
  • Maintain anhydrous conditions (desiccants/molecular sieves) to avoid sulfonamide hydrolysis .
  • Regular HPLC monitoring (C18 column, 0.1% TFA gradient) detects degradation .

Q. Which in vitro models assess pharmacokinetics?

  • Caco-2 monolayers : Predict intestinal permeability (target Papp >1×10⁻⁶ cm/s).
  • Human liver microsomes (HLM) : Measure metabolic stability (target t₁/₂ >30 min).
  • Plasma protein binding assays : Use ultrafiltration (<95% binding for CNS penetration) .

Q. What toxicological screens are prioritized early?

  • Ames test : Assess mutagenicity (<2-fold revertant increase).
  • hERG inhibition : Target IC₅₀ >30 μM via patch-clamp.
  • HepG2 cytotoxicity : CC₅₀ >100 μM; monitor ATP depletion .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Standardize assays : Fixed serum (10%), 37°C incubation .
  • Counter-screens : Use kinase panels to identify off-target effects .
  • Orthogonal validation : Thermal shift assays confirm target engagement.

Q. What computational strategies predict target binding?

  • Flexible docking : OPLS-4 force field models pyrrolidine puckering.
  • Explicit water modeling : Critical for benzoxazole H-bond interactions .
  • Molecular dynamics (50 ns) : Assess fluorophenyl π-π stacking stability .

Q. How to design SAR studies for pharmacological optimization?

  • Benzoxazole : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance metabolic stability .
  • Pyrrolidine : Test azetidine/piperidine analogs for selectivity .
  • Sulfonamide : Replace N-methyl with trifluoromethyl via Ullmann coupling .

Q. What methods elucidate metabolic pathways?

  • Phase I (HLM + NADPH) : Detect hydroxylation (C4) and N-demethylation .
  • Phase II (recombinant UGTs) : Screen for glucuronidation/sulfation.
  • Reactive metabolites : Glutathione trapping (10 mM GSH) identifies epoxide intermediates .

Q. How to validate in vivo target engagement?

  • Ex vivo radioligand displacement : Quantify receptor occupancy (Kd <10 nM) .
  • ABPP : Fluorophosphonate probes visualize serine hydrolase inhibition .
  • Transcriptomics (RNA-seq) : Identify pathway modulation (e.g., p38 MAPK) correlating with plasma exposure .

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